

# placebo effect management FSHD clinical trials

## losmapimod

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### Compound Focus: Losmapimod

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## Core Issue: Placebo Effect in the REACH Trial

The central finding from the latest data is that the **Phase 3 REACH trial** did not achieve its primary or secondary endpoints. A primary reason was an unexpected improvement in the placebo group that contradicted natural history data [1].

The table below summarizes the key results that confounded the trial:

| Outcome Measure               | Losmapimod Group (Change from Baseline) | Placebo Group (Change from Baseline) | P-value |
|-------------------------------|---|--------------------------------------|---------|
| Reachable Workspace (RWS)     | +0.013 ( $\pm 0.007$ )                  | +0.010 ( $\pm 0.007$ )               | 0.75    |
| Muscle Fat Infiltration (MFI) | +0.42%                                  | +0.576%                              | 0.16    |
| Shoulder Abductor Strength    | +9.63%                                  | +2.24%                               | 0.51    |

This data shows that while participants on **losmapimod** improved slightly, the placebo group also improved, resulting in no statistically significant difference between them. This was unexpected, as natural history studies and the earlier Phase 2b trial (ReDUX4) consistently showed a decline in untreated individuals over time [1]. The improvement in the placebo group made it impossible to detect a drug-related effect.

## Methodologies for Managing Placebo Effects

The **losmapimod** program highlights several methodological considerations for designing robust FSHD clinical trials.

- **Choice of Endpoint:** The REACH trial used **Reachable Workspace (RWS)** as the primary functional endpoint. While objective, the trial's results suggest this measure may be susceptible to practice effects or variability in slower-progressing populations. Future trials might consider this and potentially use a combination of endpoints [1].
- **Trial Population:** The average age of participants in the REACH trial was in the fifties. One analysis suggests that targeting a younger population with more recent diagnoses and potentially faster disease progression might make it easier to detect a treatment effect against a background of natural decline, rather than stability or improvement [1].
- **Data Analysis Methods:** In the Phase 2b ReDUX4 trial, RWS scores for dominant and non-dominant arms were analyzed separately, with a larger drug effect seen in the non-dominant arm. In contrast, the Phase 3 REACH trial combined scores from both arms, which may have diluted the treatment effect [1]. Future trials should carefully consider how to analyze limb-specific data.

## Experimental Protocols for Key Assessments

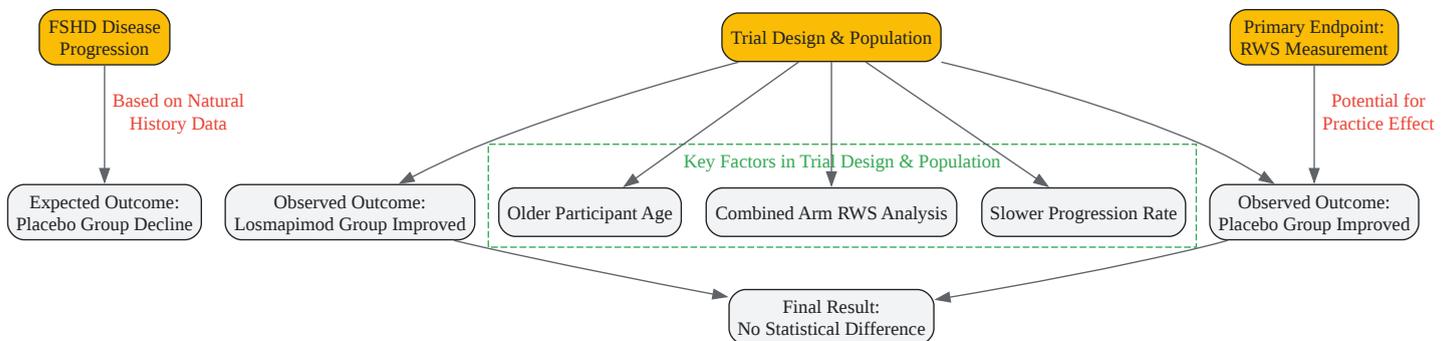
For researchers designing trials, here are the protocols for the key outcomes used in the **losmapimod** studies.

- **Reachable Workspace (RWS):** This is an objective, instrumented measure of upper extremity function. Participants wear a sensor on their arm and are instructed to reach as far as they can in multiple directions within their workspace. The percentage of a normalized arm reach volume that they can achieve is calculated, providing a 3D map of functional shoulder girdle movement [1].
- **Muscle Fat Infiltration (MFI):** This is assessed quantitatively using **T1-weighted or Dixon MRI sequences**. Muscles of interest (e.g., in the shoulder or leg) are imaged, and the fat signal fraction within the muscle tissue is calculated. This provides a sensitive, structural biomarker of disease progression [2] [1].
- **Patient-Reported Outcomes (PROs):** The trials used the **Patient Global Impression of Change (PGIC)** and the **Neuro-QoL Upper Extremity** scale. The PGIC is a single question where patients

rate their overall improvement or deterioration on a 7-point scale. The Neuro-QoL is a standardized questionnaire that assesses the impact of health conditions on the ability to perform upper limb tasks.

## Visualizing the Trial Design and Outcome Relationships

The following diagram illustrates the pathway from trial design to the confounding outcome related to the placebo effect, integrating the key factors discussed.



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The **losmapimod** clinical program offers a critical case study. Although the drug was safe and well-tolerated, the ultimate lesson for the research community is the paramount importance of **trial design, participant selection, and endpoint analysis** in detecting a true treatment effect over a variable and potent placebo response [1].

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## References

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